tert-Butyl 3-(pyridin-2-yl)propiolate

Description

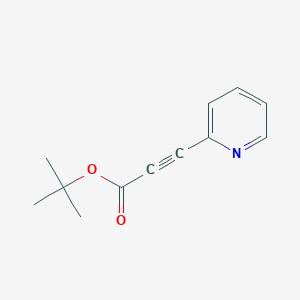

tert-Butyl 3-(pyridin-2-yl)propiolate is a pyridine derivative characterized by a propiolate ester group (a triple bond between C1 and C2) and a tert-butyl ester moiety. The tert-butyl group provides steric bulk, which may enhance stability and influence solubility in organic solvents compared to smaller esters like methyl or ethyl analogs.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

tert-butyl 3-pyridin-2-ylprop-2-ynoate |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-6,9H,1-3H3 |

InChI Key |

ZJFCMGQVTTVXNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C#CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyridin-2-yl)propiolate typically involves the esterification of 3-(pyridin-2-yl)propiolic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(pyridin-2-yl)propiolate can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridin-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-(pyridin-2-yl)propiolate serves as a versatile building block in organic synthesis. It can participate in:

- Michael Addition Reactions : The acrylate moiety can undergo Michael addition with nucleophiles, leading to the formation of complex organic molecules.

- Cycloaddition Reactions : The compound can engage in cycloaddition reactions to form heterocyclic compounds, which are valuable in pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle regulation and apoptosis induction.

Material Science

In material science, this compound is utilized for:

- Polymer Chemistry : It acts as a monomer in the synthesis of functional polymers that can be used in coatings and adhesives.

- Nanotechnology : The compound's unique properties make it suitable for developing nanomaterials with specific electronic or optical characteristics.

Data Tables

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research exploring the anticancer properties of derivatives of this compound demonstrated that certain modifications enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of proliferation markers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridin-2-ylpropiolic acid, which can then interact with the target site. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Carbamate and carbonate analogs (e.g., HB614) exhibit lower alkyne reactivity but enhanced hydrogen-bonding capability due to N–H or O–C=O groups .

Pyrrolidinyl and azetidine substituents (e.g., ) introduce nitrogen-rich motifs, which may enhance solubility in polar solvents or biological activity.

Heterocycle Variations: Pyrimidine-based analogs (e.g., ) replace pyridine with a dual-nitrogen ring, altering electronic properties and binding affinity in medicinal chemistry contexts. Propiolate-containing compounds (target and 168f) are uniquely suited for Huisgen cycloaddition or Sonogashira coupling due to the alkyne group .

Price and Availability :

- While pricing data for the target compound is absent, tert-butyl derivatives in (e.g., HB614) are priced at $400–$4800 depending on quantity, suggesting that complex substituents (e.g., fluoro-pyrrolidinyl) escalate costs .

Biological Activity

tert-Butyl 3-(pyridin-2-yl)propiolate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃NO₂. The compound features a pyridine ring, which is known for its ability to participate in various biological interactions due to its electron-rich nature. This structural characteristic is pivotal in determining the compound's reactivity and biological activity.

Biological Activity

Research has indicated that compounds containing pyridine moieties often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

Anticancer Activity

In a study examining the cytotoxic effects of various compounds, this compound demonstrated notable activity against cancer cell lines. The compound was evaluated using the MTT assay, which assesses cell viability post-treatment. The results indicated that it inhibited the growth of several cancer cell lines with varying degrees of effectiveness.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted to elucidate the specific pathways involved.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound exhibited significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on HeLa cells showed that treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis .

- Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against certain resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of pyridine derivatives with propiolic acid derivatives under controlled conditions. The following synthetic route has been widely reported:

- Reagents : Pyridine-2-carboxylic acid, tert-butyl alcohol, and coupling agents.

- Procedure :

- Mix pyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a coupling agent.

- Heat the mixture under reflux conditions for several hours.

- Purify the resulting product through recrystallization or chromatography.

Future Perspectives

The biological activity exhibited by this compound suggests its potential in drug development, particularly in oncology and infectious disease treatment. Future research should focus on:

- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.